

# 1,1,2-Trimethylcyclohexane basic physical and chemical properties

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## Compound of Interest

Compound Name: 1,1,2-Trimethylcyclohexane

Cat. No.: B043873

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An In-depth Technical Guide to **1,1,2-Trimethylcyclohexane**

## Introduction

**1,1,2-Trimethylcyclohexane** is a saturated alicyclic hydrocarbon with the chemical formula  $C_9H_{18}$ .<sup>[1][2]</sup> As a substituted cyclohexane, it is a nonpolar organic compound found as a component in petroleum and is a product of the thermal cracking of kerosene.<sup>[1]</sup> This document provides a comprehensive overview of its fundamental physical and chemical properties, experimental characterization protocols, and structural information relevant to researchers in chemistry and drug development. It is classified as a flammable liquid and may cause irritation upon overexposure.<sup>[3][4]</sup>

## Physical and Chemical Properties

**1,1,2-Trimethylcyclohexane** is a colorless liquid under standard conditions.<sup>[3][4]</sup> Like other alkanes, it is nonpolar, making it insoluble in water but soluble in nonpolar organic solvents.<sup>[5][6][7]</sup> Its density is less than that of water.<sup>[1][5][8]</sup> The reactivity of **1,1,2-trimethylcyclohexane** is characteristic of alkanes; it is relatively unreactive with strong acids, bases, and oxidizing agents but will undergo combustion and can react with halogens under UV light.<sup>[6]</sup>

## Data Presentation: Physicochemical Properties

The quantitative physical and chemical properties of **1,1,2-Trimethylcyclohexane** are summarized in the table below.

Property	Value	Reference
IUPAC Name	1,1,2-Trimethylcyclohexane	[3]
CAS Number	7094-26-0	[1][2]
Molecular Formula	C <sub>9</sub> H <sub>18</sub>	[1][2][3]
Molecular Weight	126.24 g/mol	[1][3][9]
Appearance	Liquid	[3][4]
Density	0.765 g/cm <sup>3</sup>	[1]
Boiling Point	145.2 °C (at 760 mmHg)	[1]
Melting Point	-29 °C	[1]
Flash Point	25.2 °C	[1]
Vapor Pressure	6.19 mmHg (at 25 °C)	[1]
Refractive Index	1.4359	[1]
LogP (Octanol-Water Partition Coeff.)	3.22 - 4.1	[1][9]
Hydrogen Bond Donor Count	0	[1][9]
Hydrogen Bond Acceptor Count	0	[1][9]

## Experimental Protocols

The characterization and quantification of **1,1,2-trimethylcyclohexane** rely on standard analytical techniques used for volatile organic compounds.

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for identifying and quantifying **1,1,2-trimethylcyclohexane** in complex mixtures like petroleum products.[10][11]

- Objective: To separate **1,1,2-trimethylcyclohexane** from a sample matrix and confirm its identity and purity based on its retention time and mass spectrum.
- Methodology:
  - Sample Preparation: The sample is diluted in a suitable volatile solvent (e.g., hexane or dichloromethane).
  - Injection: A small volume (typically 1  $\mu\text{L}$ ) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid vaporization.
  - Separation: The vaporized sample is carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column contains a stationary phase (e.g., a non-polar polysiloxane) that separates compounds based on their boiling points and affinities.[\[12\]](#) Elution order generally follows the boiling points of the analytes.[\[12\]](#)
  - Detection (MS): As components elute from the column, they enter the mass spectrometer. They are ionized (typically by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio, producing a unique mass spectrum that serves as a molecular fingerprint. The NIST Chemistry WebBook provides reference mass spectrum data for **1,1,2-trimethylcyclohexane**.[\[2\]](#)
  - Quantification: The area under the chromatographic peak is proportional to the amount of the compound present.[\[12\]](#) Calibration with a known standard is used for accurate quantification.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the precise molecular structure.

- Objective: To confirm the carbon-hydrogen framework of **1,1,2-trimethylcyclohexane**.
- Methodology:
  - Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ). Tetramethylsilane (TMS) may be added as an internal standard.

- $^1\text{H}$  NMR: This technique provides information about the number of different types of protons and their neighboring environments.<sup>[13]</sup> For **1,1,2-trimethylcyclohexane**, one would expect multiple signals corresponding to the chemically distinct protons of the three methyl groups and the cyclohexane ring.
- $^{13}\text{C}$  NMR: This provides information on the number of chemically non-equivalent carbon atoms.<sup>[14]</sup> The spectrum of **1,1,2-trimethylcyclohexane** would show distinct signals for the methyl carbons and the carbons of the cyclohexane ring. Spectral databases like SpectraBase contain reference NMR data for this compound.<sup>[3]</sup>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present.

- Objective: To confirm the alkane nature of the molecule.
- Methodology:
  - Sample Preparation: A drop of the neat liquid is placed between two salt (NaCl or KBr) plates.
  - Analysis: The sample is exposed to infrared radiation. For an alkane like **1,1,2-trimethylcyclohexane**, the spectrum is characterized by C-H stretching vibrations just below  $3000\text{ cm}^{-1}$  and C-H bending vibrations around  $1450\text{--}1375\text{ cm}^{-1}$ . The NIST Chemistry WebBook holds reference IR spectra for this compound.<sup>[15]</sup>

## Visualizations

### Logical Relationship of Properties

The following diagram illustrates the relationship between the molecular structure of **1,1,2-trimethylcyclohexane** and its resulting physicochemical properties.

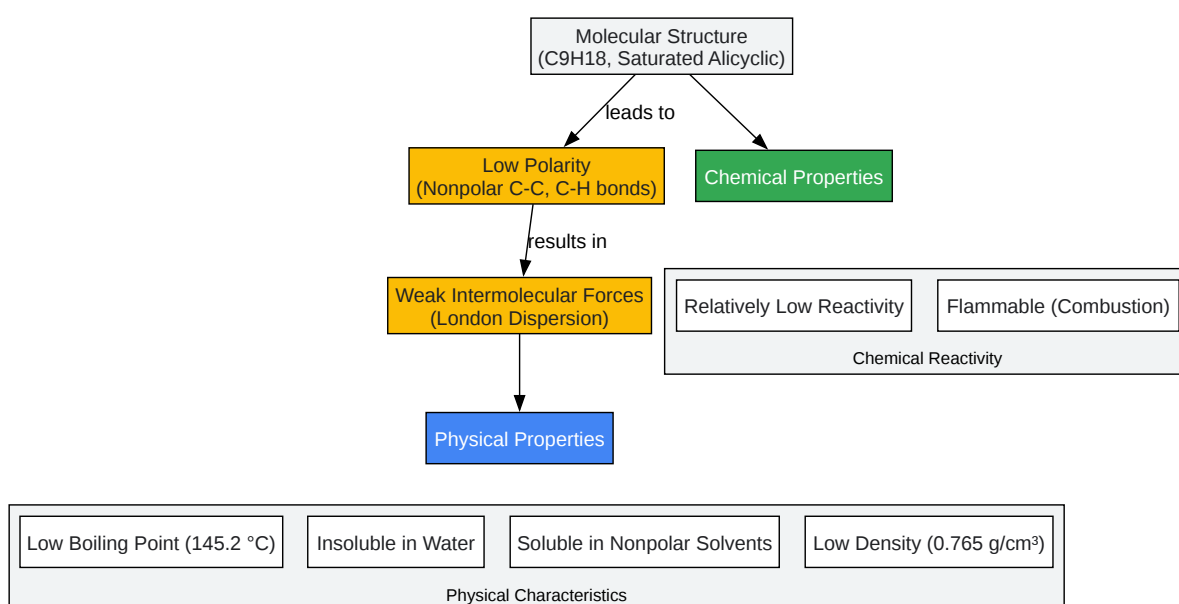


Figure 1: Structure-Property Relationships

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Caption: Figure 1: Structure-Property Relationships.

## Experimental Workflow for Characterization

This diagram outlines a typical workflow for the isolation and structural identification of **1,1,2-trimethylcyclohexane** from a complex mixture.

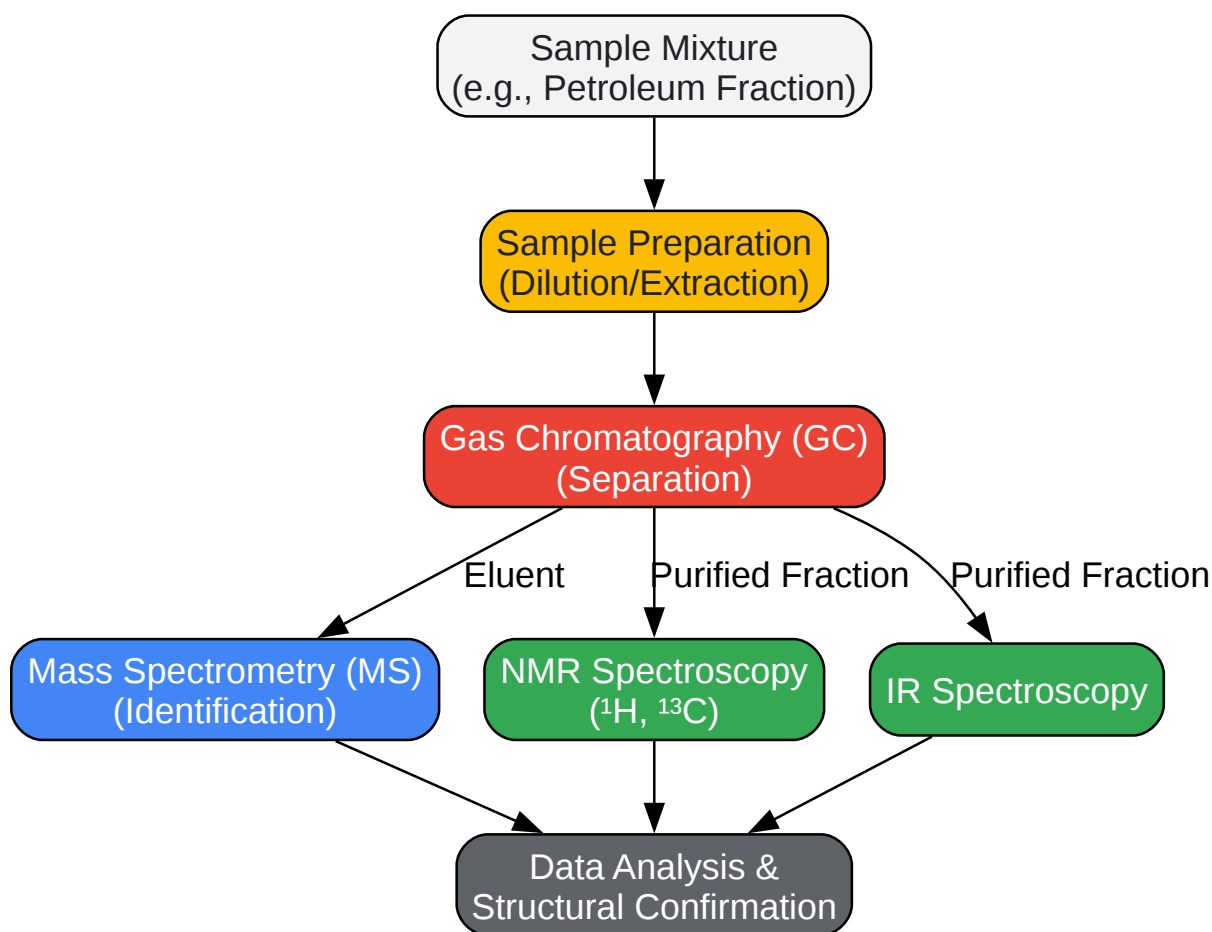


Figure 2: Analytical Workflow

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